molecular formula C17H21N3O3S2 B11167530 3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide

3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11167530
M. Wt: 379.5 g/mol
InChI Key: QZWPIWAPPZTLIX-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides and thiadiazoles. This compound is characterized by the presence of a benzenesulfonyl group, a cyclohexyl-substituted thiadiazole ring, and a propanamide moiety. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride.

    Formation of the Propanamide Moiety: The propanamide group can be formed by reacting the intermediate with propanoyl chloride or other suitable reagents.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the benzenesulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group or the amide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole or benzenesulfonyl groups.

    Reduction: Reduced forms of the sulfonyl or amide groups.

    Substitution: Substituted derivatives at the aromatic or thiadiazole rings.

Scientific Research Applications

3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    3-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of the cyclohexyl group, which may impart different steric and electronic properties compared to similar compounds

Properties

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C17H21N3O3S2/c21-15(11-12-25(22,23)14-9-5-2-6-10-14)18-17-20-19-16(24-17)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,18,20,21)

InChI Key

QZWPIWAPPZTLIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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